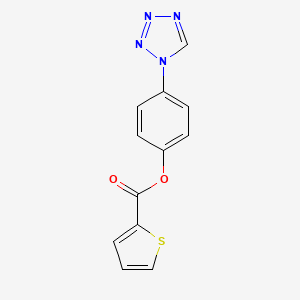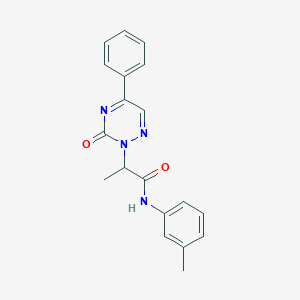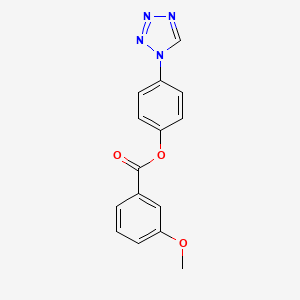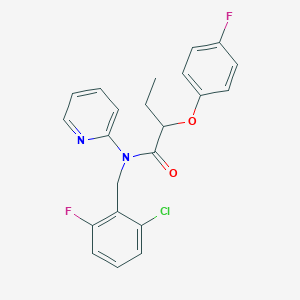![molecular formula C24H25F3N6O B11322684 4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B11322684.png)
4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and methyl groups, a piperazine ring, and a trifluoromethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves multiple steps, starting from acyclic starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Ring: This step involves the reaction of benzylidene acetones with ammonium thiocyanates to form the pyrimidine ring.
Substitution Reactions: The pyrimidine ring is then substituted with amino and methyl groups through various substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving suitable amines.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced through a nucleophilic substitution reaction.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in the biological processes of target organisms. For example, it may inhibit enzymes involved in the biosynthesis of nucleic acids or proteins, leading to the disruption of cellular functions and ultimately causing cell death .
Comparison with Similar Compounds
4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide can be compared with other similar compounds, such as:
2-aminopyrimidine derivatives: These compounds share a similar pyrimidine core structure and have been studied for their antitrypanosomal and antiplasmodial activities.
Indole derivatives: Indole derivatives possess various biological activities and have been explored for their potential therapeutic applications.
Imidazole derivatives: These compounds have shown antimicrobial potential and are used in the development of new drugs.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C24H25F3N6O |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C24H25F3N6O/c1-16-7-9-18(10-8-16)30-21-15-22(29-17(2)28-21)32-11-13-33(14-12-32)23(34)31-20-6-4-3-5-19(20)24(25,26)27/h3-10,15H,11-14H2,1-2H3,(H,31,34)(H,28,29,30) |
InChI Key |
WBBIOMCMJNKICS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,6-dimethylpiperidin-1-yl)-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)ethanone](/img/structure/B11322609.png)


![Ethyl 2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11322634.png)
![2-(2-fluorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11322638.png)


![Propan-2-yl 4-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11322649.png)
![2-methyl-4-{4-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11322650.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11322670.png)
![6-[4-(4-bromobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11322674.png)
![Methyl 4-{2-[3-(dimethylamino)propyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B11322677.png)
